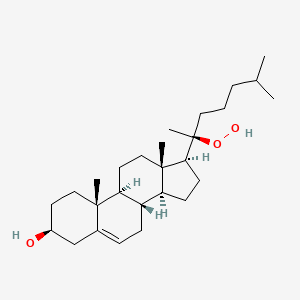

20-Hydroperoxycholesterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20-Hydroperoxycholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Lipid Peroxidation Studies

20-Hydroperoxycholesterol serves as a critical marker for studying lipid peroxidation processes. Research indicates that lipid peroxidation products, including hydroperoxides, are integral to evaluating oxidative stress in biological systems. Elevated levels of these compounds have been associated with various diseases, including cardiovascular disorders and neurodegenerative conditions .

Case Study: Oxidative Stress in Cardiovascular Diseases

A study involving human THP-1 monocyte-derived macrophages demonstrated that this compound uptake is mediated by StAR (Steroidogenic Acute Regulatory protein) and leads to significant mitochondrial dysfunction and apoptosis under oxidative stress conditions. This finding underscores the role of this compound in the pathophysiology of cardiovascular diseases .

Biomarker for Disease Assessment

The compound has been proposed as a biomarker for assessing oxidative stress-related diseases. Its levels can be measured in plasma and erythrocytes to evaluate the extent of lipid oxidation in patients with conditions such as atherosclerosis and diabetes .

Data Table: Biomarker Concentrations

| Condition | Sample Type | tHODE (nmol/L) | t7-OHCh (nmol/L) |

|---|---|---|---|

| Healthy Individuals | Plasma | 203 | 243 |

| Atherosclerotic Lesions | Tissue | 4.7 mmol/mol linoleic acid | 13.6 µmol/mol arachidonic acid |

This table illustrates how the levels of lipid oxidation products correlate with disease states, highlighting the potential of this compound as a diagnostic tool.

Implications in Neurodegenerative Diseases

Research has shown that lipid peroxidation products, including this compound, are elevated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds contribute to neuronal damage and inflammation, thus serving as potential therapeutic targets .

Case Study: Alzheimer’s Disease

In a study examining oxidative stress markers in Alzheimer's patients, increased levels of this compound were found alongside other lipid peroxidation products. This correlation suggests that targeting lipid peroxidation pathways may offer new avenues for therapeutic intervention .

Mechanistic Studies on Cholesterol Metabolism

This compound is also involved in cholesterol metabolism studies, particularly regarding its enzymatic conversion and effects on cellular functions. The compound can undergo transformations that affect cholesterol homeostasis and cellular signaling pathways .

Experimental Findings

Research using isotopically labeled this compound has elucidated its metabolic pathways, demonstrating its role as an intermediate in cholesterol oxidation processes. This information is vital for understanding how alterations in cholesterol metabolism can lead to pathological conditions .

Therapeutic Potential

The therapeutic potential of targeting this compound pathways is being explored, particularly in developing antioxidants or inhibitors that could mitigate oxidative damage associated with various diseases. The modulation of lipid peroxidation pathways presents a promising strategy for drug development aimed at reducing disease progression linked to oxidative stress .

化学反応の分析

Enzymatic Pathways

20-Hydroperoxycholesterol (20-OOH) is a critical intermediate in the enzymatic cleavage of cholesterol, mediated by cytochrome P-450scc. This enzyme facilitates the oxidative cleavage of cholesterol’s side chain at the C20-C22 bond, leading to the biosynthesis of pregnenolone . The mechanism involves:

-

Binding of 20-OOH to the P450scc active site.

-

O-O bond cleavage, generating a reactive ferryloxy intermediate.

-

Subsequent cleavage of the C20-C22 bond, yielding pregnenolone and caproic aldehyde .

Non-Enzymatic Pathways

Thermal decomposition of 20-OOH under acidic conditions produces secondary oxidation products, including 3β-hydroxypregn-5-en-20-one, androst-5-en-3β-ol, and cholest-5-ene-3β,20α-diol . These pathways mimic biological oxidation processes but lack enzymatic control .

Structural Isomers and Stability

20-OOH exists as two epimeric isomers:

-

20α-OOH : Dominates in enzymatic systems due to stereochemical control .

-

20β-OOH : Minor isomer, less stable under physiological conditions .

Thermal stability studies indicate 20α-OOH decomposes rapidly above 180°C, forming epoxides and aldehydes .

Enzymatic Cleavage

| Product | Mechanism | Citation |

|---|---|---|

| Pregnenolone | Cytochrome P450scc-mediated cleavage | |

| Caproic aldehyde | Side-chain fragmentation |

Thermal Decomposition

| Product | Conditions | Citation |

|---|---|---|

| 3β-Hydroxypregn-5-en-20-one | Acidic, thermal cleavage | |

| Cholest-5-ene-3β,25-diol | Autoxidation |

Analytical Methods

-

Gas Chromatography (GC) : Quantifies decomposition products via retention time analysis .

-

Mass Spectrometry (MS) : Identifies hydroperoxide intermediates and cleavage products .

-

Thin-Layer Chromatography (TLC) : Separates epimers for structural confirmation .

Biological Implications

20-OOH is integral to steroidogenesis, linking cholesterol metabolism to cortisol and aldosterone synthesis . Its instability necessitates tight enzymatic regulation to prevent oxidative damage .

Comparison with Other Cholesterol Hydroperoxides

| Hydroperoxide | Formation Mechanism | Stability | Key Products | Citation |

|---|---|---|---|---|

| 20-OOH | Enzymatic cleavage | High | Pregnenolone | |

| 25-OOH | Photo-oxidation | Moderate | 25-Hydroxycholesterol | |

| 7-OOH | Autoxidation | Low | 7-Hydroxycholesterols |

This table highlights 20-OOH’s unique role in enzymatic pathways versus the broader oxidative transformations of other hydroperoxides .

特性

CAS番号 |

23653-01-2 |

|---|---|

分子式 |

C27H46O3 |

分子量 |

418.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroperoxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O3/c1-18(2)7-6-14-27(5,30-29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChIキー |

HYNNOUOGQPRXDQ-APGJSSKUSA-N |

SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO |

異性体SMILES |

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OO |

正規SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO |

同義語 |

20-hydroperoxycholesterol cholesterol-20-hydroperoxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。